Cas no 2229030-35-5 (3,5-difluoro-4-(1H-imidazol-4-yl)pyridine)

3,5-difluoro-4-(1H-imidazol-4-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3,5-difluoro-4-(1H-imidazol-4-yl)pyridine
- 2229030-35-5
- EN300-1760548
-
- インチ: 1S/C8H5F2N3/c9-5-1-11-2-6(10)8(5)7-3-12-4-13-7/h1-4H,(H,12,13)
- InChIKey: WPLAYTJHFOWCGI-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC=C(C=1C1=CN=CN1)F
計算された属性
- せいみつぶんしりょう: 181.04515350g/mol
- どういたいしつりょう: 181.04515350g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 41.6Ų
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1760548-0.5g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 0.5g |
$1536.0 | 2023-09-20 | ||
Enamine | EN300-1760548-1g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 1g |
$1599.0 | 2023-09-20 | ||
Enamine | EN300-1760548-0.1g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 0.1g |
$1408.0 | 2023-09-20 | ||
Enamine | EN300-1760548-10.0g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 10g |
$6882.0 | 2023-06-03 | ||
Enamine | EN300-1760548-2.5g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 2.5g |
$3136.0 | 2023-09-20 | ||
Enamine | EN300-1760548-1.0g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 1g |
$1599.0 | 2023-06-03 | ||
Enamine | EN300-1760548-5g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 5g |
$4641.0 | 2023-09-20 | ||
Enamine | EN300-1760548-10g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 10g |
$6882.0 | 2023-09-20 | ||
Enamine | EN300-1760548-0.05g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 0.05g |
$1344.0 | 2023-09-20 | ||
Enamine | EN300-1760548-5.0g |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine |
2229030-35-5 | 5g |
$4641.0 | 2023-06-03 |
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
3,5-difluoro-4-(1H-imidazol-4-yl)pyridineに関する追加情報
Recent Advances in the Study of 3,5-difluoro-4-(1H-imidazol-4-yl)pyridine (CAS: 2229030-35-5) in Chemical Biology and Pharmaceutical Research
3,5-difluoro-4-(1H-imidazol-4-yl)pyridine (CAS: 2229030-35-5) is a heterocyclic compound that has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound features a pyridine core substituted with fluorine atoms at the 3 and 5 positions and an imidazole moiety at the 4 position, which confers distinct electronic and steric characteristics. Recent studies have explored its utility as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.
One of the key areas of research involving 3,5-difluoro-4-(1H-imidazol-4-yl)pyridine is its role as a scaffold for designing selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The fluorine substitutions on the pyridine ring enhance the compound's binding affinity to kinase active sites, while the imidazole group provides opportunities for further functionalization to optimize selectivity and potency. Recent publications have highlighted its use in the synthesis of novel inhibitors targeting EGFR, JAK, and other clinically relevant kinases.
In addition to its applications in kinase inhibitor development, 3,5-difluoro-4-(1H-imidazol-4-yl)pyridine has been investigated for its potential in drug discovery for central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier, attributed to its balanced lipophilicity and molecular weight, makes it a promising candidate for modulating neurotransmitter receptors and ion channels. Preliminary studies have demonstrated its efficacy in preclinical models of neurodegenerative diseases, though further optimization is required to improve pharmacokinetic properties.
The synthetic routes to 3,5-difluoro-4-(1H-imidazol-4-yl)pyridine have also been a focus of recent research. Efficient and scalable methods for its preparation are essential for advancing its applications in drug discovery. Recent advancements in transition-metal-catalyzed cross-coupling reactions and regioselective fluorination techniques have enabled more streamlined syntheses of this compound and its derivatives. These methodological improvements are expected to facilitate broader exploration of its chemical space and accelerate the development of new therapeutic agents.
Despite the promising potential of 3,5-difluoro-4-(1H-imidazol-4-yl)pyridine, challenges remain in its clinical translation. Issues such as metabolic stability, off-target effects, and formulation optimization need to be addressed in future studies. However, the growing body of research on this compound underscores its versatility and value as a tool in chemical biology and a lead structure in pharmaceutical development. Continued investigation into its mechanisms of action and structure-activity relationships will likely yield further insights and opportunities for therapeutic innovation.
2229030-35-5 (3,5-difluoro-4-(1H-imidazol-4-yl)pyridine) 関連製品
- 1806116-37-9(Ethyl 4-amino-3-(aminomethyl)-5-(trifluoromethoxy)pyridine-2-acetate)
- 1539719-95-3(1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid)
- 946360-06-1(methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-1,3-benzothiazole-6-carboxylate)
- 1270351-45-5(tert-butyl N-2-amino-2-(2-fluoro-5-nitrophenyl)ethylcarbamate)
- 915296-01-4((11Bs)-(2S,5S)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2,5-diphenylpyrrolidine)
- 946315-14-6(1-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}-4-3-(trifluoromethyl)benzenesulfonylpiperazine)
- 1171756-93-6(2-1-(4-chlorophenyl)cyclopentaneamidothiophene-3-carboxamide)
- 321683-26-5(4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate)
- 1199780-06-7({2-2-fluoro-5-(trifluoromethyl)phenylethyl}(methyl)amine)
- 946349-59-3(N-{4-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoylphenyl}butanamide)




